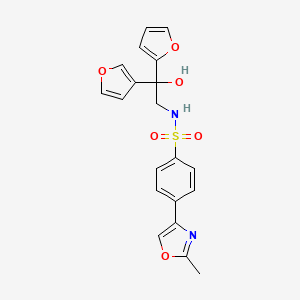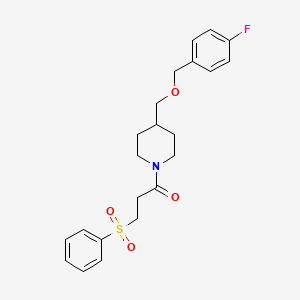![molecular formula C13H16BrClFNO2 B2924324 3-[(4-Bromo-2-fluorophenyl)methyl]piperidine-3-carboxylic acid;hydrochloride CAS No. 2287273-20-3](/img/structure/B2924324.png)
3-[(4-Bromo-2-fluorophenyl)methyl]piperidine-3-carboxylic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of piperidine-4-carboxylic acid . It contains a piperidine ring, which is a heterocyclic organic compound, and a carboxylic acid group. The piperidine ring is substituted at the 3-position with a (4-bromo-2-fluorophenyl)methyl group .
Synthesis Analysis
The synthesis of this compound could involve the alkylation of a phthalazine ring nitrogen in the presence of an acetic acid moiety . This process eliminates the need for protecting the carboxylic acid group, which was necessary in previous methods .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, a carboxylic acid group, and a (4-bromo-2-fluorophenyl)methyl group . The exact molecular weight and structure would depend on the specific synthesis process and any potential impurities.Chemical Reactions Analysis
The chemical reactions involving this compound could be influenced by its functional groups. The presence of the carboxylic acid group could allow for reactions such as esterification or amide formation. The bromo and fluoro substituents on the phenyl ring could potentially undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and purity. For example, a compound with a similar structure, Methyl 4-bromo-2-fluoropyridine-3-carboxylate, is a liquid at room temperature with a density of 1.640 g/mL at 25 °C .Applications De Recherche Scientifique
Benzylic Modification
The benzylic position of EN300-6745292 is a prime site for chemical reactions due to its enhanced reactivity. This position can undergo various transformations, including free radical bromination, nucleophilic substitution, and oxidation. These modifications can lead to the synthesis of new compounds with potential applications in medicinal chemistry and material science .
Organometallic Reactions
EN300-6745292 can participate in organometallic reactions, such as Suzuki coupling, which is widely used in the synthesis of complex organic molecules. This reaction is particularly valuable in the pharmaceutical industry for constructing carbon-carbon bonds in drug molecules .
Protodeboronation
The compound can be used in protodeboronation reactions, which are critical in organic synthesis. Protodeboronation of EN300-6745292 could lead to the development of new synthetic methodologies, expanding the toolbox for chemists to create novel molecules .
Synthesis of Liquid Crystalline Materials
EN300-6745292 has potential applications in the synthesis of novel liquid crystalline materials. These materials have significant importance in the development of advanced display technologies and other electronic devices .
Neurotransmitter Antagonism
The compound may serve as a precursor for the synthesis of molecules that act as neurotransmitter receptor antagonists. This application is particularly relevant in the development of new treatments for neurological disorders .
Leukotriene Receptor Agonism
Another potential application is the synthesis of o-phenylphenols, which can act as potent leukotriene B4 receptor agonists. These compounds have therapeutic potential in treating inflammatory diseases .
Propriétés
IUPAC Name |
3-[(4-bromo-2-fluorophenyl)methyl]piperidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrFNO2.ClH/c14-10-3-2-9(11(15)6-10)7-13(12(17)18)4-1-5-16-8-13;/h2-3,6,16H,1,4-5,7-8H2,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPXINZEUHJNMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(CC2=C(C=C(C=C2)Br)F)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Bromo-2-fluorophenyl)methyl]piperidine-3-carboxylic acid;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Dichloro-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzamide](/img/structure/B2924243.png)
![N-(4-cyclohexylphenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide](/img/structure/B2924244.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1,3-trimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2924251.png)
![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-5-methylfuran-2-carboxylic acid](/img/structure/B2924252.png)
![2-({2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyridine](/img/structure/B2924253.png)
![2,4-Dichloro-5-[(furan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2924254.png)
![methyl 4-({2-[7-(1-azepanyl)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2924258.png)

![N-[3-(trifluoromethyl)phenyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide](/img/structure/B2924261.png)


